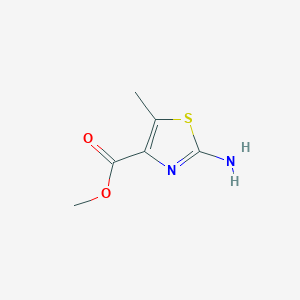

![molecular formula C11H8N4OS B1299501 7-巯基-2-苯基-5H-吡唑并[1,5-d][1,2,4]三嗪-4-酮 CAS No. 842971-47-5](/img/structure/B1299501.png)

7-巯基-2-苯基-5H-吡唑并[1,5-d][1,2,4]三嗪-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

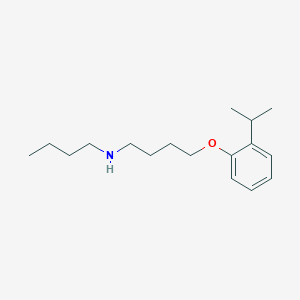

7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a useful research compound. Its molecular formula is C11H8N4OS and its molecular weight is 244.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

微波辅助合成应用

与 7-巯基-2-苯基-5H-吡唑并[1,5-d][1,2,4]三嗪-4-酮相关的化合物已被探索其在合成新的稠合杂双环氮系统中的潜力,该系统可能具有抗癌特性。Saad、Youssef 和 Mosselhi(2011 年)详细介绍了在微波辐射下合成 4-氨基-3-巯基-6-[2-(2-噻吩基)乙烯基]-1,2,4-三嗪-5(4H)-酮,从而产生了 1,2,4-三嗪并[3,4-b][1,3,4]噻二嗪酮、1,3,4-噻二唑并[2,3-c][1,2,4]三嗪酮和吡唑并[5,1-c]-[1,2,4]三嗪-7-碳腈等化合物,它们对不同的癌细胞系表现出细胞毒活性 (Saad、Youssef 和 Mosselhi,2011 年).

亲核取代反应

Mironovich 和 Shcherbinin(2016 年)进一步研究了该化合物的反应性,他们研究了 [1,2,4]三嗪并[4',3':1,5]吡唑并[3,4-d][1,2,3]三嗪的亲核取代反应,突出了其在创建具有抗菌和抗肿瘤特性的生物活性分子的潜力 (Mironovich 和 Shcherbinin,2016 年).

除草活性与原卟啉原氧化酶抑制

一系列作为候选除草剂合成的 3H-吡唑并[3,4-d][1,2,3]三嗪-4-酮衍生物显示出有希望的除草活性,并且在体外对原卟啉原氧化酶活性具有很强的抑制作用。Li 等人(2008 年)的研究强调了取代基变异在增强生物活性中的重要性,特别注意了在存在某些取代基时化合物的有效活性,这指出了它们的潜在农业应用 (Li 等人,2008 年).

新型衍生物的合成和结构分析

多位作者进行了广泛的研究,探讨了吡唑并[3,4-d][1,2,3]三嗪-4-酮及其相关化合物的衍生物的合成,考察了它们的结构性质和在抗菌剂、抗增殖剂等各个领域的潜在应用。这些研究深入研究了这些化合物的化学反应性、分子结构和潜在的生物活性,为这些化学实体的科学理解和应用做出了重大贡献 (Gurenko 等人,2014 年);(Smolnikov 等人,2017 年);(Holla 等人,2003 年);(Ashok 和 Holla,2007 年);(Mojzych 等人,2005 年);(Al-Matar 等人,2010 年);(Bondock、Tarhoni 和 Fadda,2015 年);(Rizk、Ibrahim 和 El-Borai,2017 年);(Colomer 和 Moyano,2011 年);(Khutova 等人,2013 年);(Holla、Shivananda 和 Veerendra,2002 年);(Riyadh、Kheder 和 Asiry,2013 年);(Zedníková、Nálepa 和 Gúcky,2001 年);(Masoud、Mostafa、Ahmed 和 Abd El Moneim,2003 年);(Velihina 等人,2021 年).

作用机制

Target of Action

Related compounds such as pyrazolo[1,5-a]pyrimidines are known to be purine analogues , suggesting that 7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one may also interact with purine biochemical reactions.

Mode of Action

As a potential purine analogue , it may interfere with purine metabolism, disrupting the normal biochemical processes within the cell.

Biochemical Pathways

Given its potential role as a purine analogue , it may impact pathways involving purine metabolism, leading to downstream effects on DNA synthesis and cell proliferation.

Result of Action

Related compounds have shown anticancer activity, affecting the viability and proliferation of cancer cells . This suggests that 7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one may have similar effects.

未来方向

生化分析

Biochemical Properties

7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit cytotoxic activity against various cancer cell lines, indicating its potential as an anticancer agent . The compound’s interactions with enzymes such as kinases and proteases are of particular interest, as these interactions can lead to the inhibition of key signaling pathways involved in cell proliferation and survival .

Cellular Effects

The effects of 7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . The compound’s impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, 7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit kinases by binding to their active sites, thereby blocking their catalytic activity . This inhibition can result in the downregulation of signaling pathways that promote cell growth and survival. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods . Its degradation products can also exhibit biological activity, which may contribute to its overall effects . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity . The compound’s therapeutic window is therefore an important consideration in its potential clinical application. Threshold effects have been observed, where a minimum effective dose is required to achieve significant anticancer activity .

Metabolic Pathways

7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For instance, the compound can inhibit enzymes involved in nucleotide synthesis, leading to reduced availability of nucleotides for DNA replication and repair . This inhibition can result in decreased cell proliferation and increased sensitivity to DNA-damaging agents . Additionally, the compound can affect metabolic flux by altering the levels of key metabolites, such as ATP and NADH .

Transport and Distribution

The transport and distribution of 7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one within cells and tissues are critical factors that influence its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects . The compound’s localization and accumulation are influenced by its chemical properties, such as its lipophilicity and charge .

Subcellular Localization

The subcellular localization of 7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles by targeting signals and post-translational modifications . For example, it can be localized to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, the compound can be targeted to the mitochondria, where it affects mitochondrial function and induces apoptosis .

属性

IUPAC Name |

2-phenyl-7-sulfanylidene-5,6-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4OS/c16-10-9-6-8(7-4-2-1-3-5-7)14-15(9)11(17)13-12-10/h1-6H,(H,12,16)(H,13,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMGUNBWCGKJGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=C2)C(=O)NNC3=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide](/img/structure/B1299439.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B1299440.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide](/img/structure/B1299441.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)

![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)